molecular formula C8H8Cl2O2 B7809861 2,3-Dichloro-4-ethoxyphenol

2,3-Dichloro-4-ethoxyphenol

Cat. No.: B7809861
M. Wt: 207.05 g/mol
InChI Key: BZEDBVSLHYNGDJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-ethoxyphenol (CAS No. 217448-94-7) is a chlorinated phenolic compound featuring two chlorine substituents at the 2- and 3-positions and an ethoxy group at the 4-position of the phenol ring. Its molecular formula is C₈H₈Cl₂O₂, with a molecular weight of 219.06 g/mol. This compound is commercially available at a purity of 95% and is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or functional materials due to its electron-withdrawing substituents, which modulate reactivity and solubility .

Properties

IUPAC Name

2,3-dichloro-4-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDBVSLHYNGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-ethoxyphenol typically involves the chlorination of 4-ethoxyphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and improves the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is also common in industrial production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dichlorohydroquinones.

    Substitution: Formation of substituted phenols with amine or thiol groups.

Scientific Research Applications

2,3-Dichloro-4-ethoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying the effects of substituents on the reactivity of phenolic compounds.

    Biology: Investigated for its potential antimicrobial properties. It is used in studies related to enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial and anticancer agents.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-ethoxyphenol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can be facilitated by the presence of chlorine atoms and the ethoxy group, which enhance the compound’s affinity for the enzyme. The pathways involved include the inhibition of enzyme-mediated reactions and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Variations

The following table summarizes key structural analogs of 2,3-Dichloro-4-ethoxyphenol, highlighting differences in substituent positions, functional groups, and purity:

Compound Name CAS Number Substituent Positions Functional Groups Purity (%)
This compound 217448-94-7 2-Cl, 3-Cl, 4-OCH₂CH₃ Phenol, Ethoxy, Chlorine 95
3,5-Dichloro-4-ethoxyphenol 89748-18-5 3-Cl, 5-Cl, 4-OCH₂CH₃ Phenol, Ethoxy, Chlorine 98
2,4-Dichloro-3-ethyl-6-aminophenol HCl 101819-99-2 2-Cl, 4-Cl, 3-CH₂CH₃, 6-NH₂ Phenol, Chlorine, Ethyl, Amine 98
2,4-Dichloro-3-ethyl-6-nitrophenol 99817-36-4 2-Cl, 4-Cl, 3-CH₂CH₃, 6-NO₂ Phenol, Chlorine, Ethyl, Nitro 98
3,5-Dichloro-4-[diaminoethyl]phenol* 82772-92-7 3-Cl, 5-Cl, 4-diaminoethyl Phenol, Chlorine, Diaminoethyl N/A

*Note: The compound 3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol (CAS 82772-92-7) is included for its structural complexity but lacks purity data .

Key Comparative Insights

Positional Isomerism (2,3-Dichloro vs. 3,5-Dichloro-4-ethoxyphenol)
  • The positional isomer 3,5-Dichloro-4-ethoxyphenol (98% purity) exhibits chlorine substituents in the meta positions relative to the ethoxy group. This configuration may enhance steric hindrance and alter electronic effects compared to the ortho-substituted 2,3-Dichloro analog. Such differences can influence acidity (pKa), solubility, and reactivity in substitution or coupling reactions .
Functional Group Modifications
  • 2,4-Dichloro-3-ethyl-6-aminophenol hydrochloride introduces an amine group at the 6-position and an ethyl group at the 3-position.
  • 2,4-Dichloro-3-ethyl-6-nitrophenol substitutes the 6-position with a nitro group, a strong electron-withdrawing moiety. This significantly increases the compound’s acidity (lower pKa) and reactivity in reduction or electrophilic aromatic substitution reactions compared to ethoxy or amine derivatives .
Complex Derivatives
  • Its structural complexity may limit solubility but enhance binding affinity in biological systems .

Purity and Commercial Availability

  • This compound is available at 95% purity, while its analogs (e.g., 3,5-Dichloro-4-ethoxyphenol) are often supplied at higher purity (98%), possibly due to optimized synthetic routes or reduced steric challenges during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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